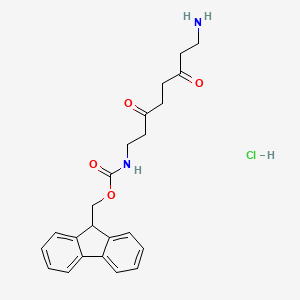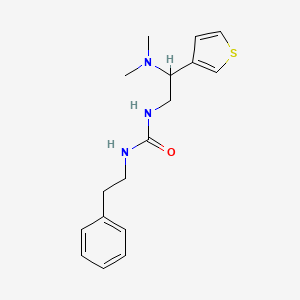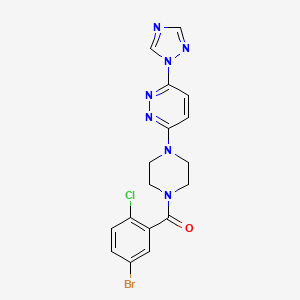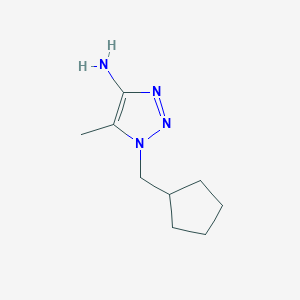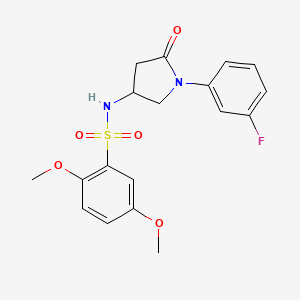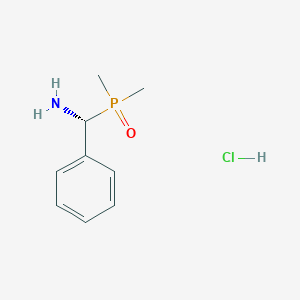
(R)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Sarin, a highly toxic nerve agent that can cause severe damage to the nervous system of the human body. However, in recent years, researchers have been exploring the potential of Sarin as a tool for scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Pharmacological Profiles and Receptor Antagonism
- Research on similar compounds has shown potential in pharmacological applications, particularly in acting as receptor antagonists. For instance, a study explored the pharmacology of a novel 5-HT(2A) receptor antagonist, highlighting its concentration-dependent inhibition of platelet aggregation induced by serotonin. This indicates a potential application in conditions where serotonin-mediated processes are implicated (Ogawa et al., 2002).
Chiral Discrimination and Chemical Synthesis
- Chiral discrimination in chemical synthesis is another application area. A study achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, emphasizing the role of weak hydrogen bonds and other interactions in enantioselectivity. This underscores the compound's utility in chiral chromatography and separation sciences (Bereznitski et al., 2002).
Molecular Structure and Hydrogen Bonding
- The study of molecular structure and hydrogen bonding is crucial in understanding the interactions and stability of chemical compounds. Research on (dimethylphosphoryl)methanaminium perchlorate and its solvate revealed detailed structural insights, including polymeric, polar double-strands formed via hydrogen bonds. Such studies are foundational in crystallography and molecular design (Buhl et al., 2013).
Anticancer Activity of Metal Complexes
- The synthesis and characterization of new palladium (Pd) II and platinum (Pt) II complexes based on Schiff base ligands demonstrated significant anticancer activity against various human cancerous cell lines. This highlights the compound's relevance in developing chemotherapeutic agents (Mbugua et al., 2020).
Neurokinin-1 Receptor Antagonism
- A study on a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration showcased its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This suggests potential therapeutic applications for disorders related to neurokinin-1 receptor activity (Harrison et al., 2001).
Catalytic Activity and Hydrolysis
- The study on the increased catalytic activity of primary amine palladacycles in biomimetic hydrolysis presents significant implications for synthetic chemistry and enzyme mimicking (Kurzeev et al., 2000).
properties
IUPAC Name |
(R)-dimethylphosphoryl(phenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP.ClH/c1-12(2,11)9(10)8-6-4-3-5-7-8;/h3-7,9H,10H2,1-2H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERBNQSNMYVFB-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@H](C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)
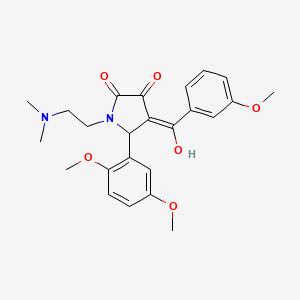
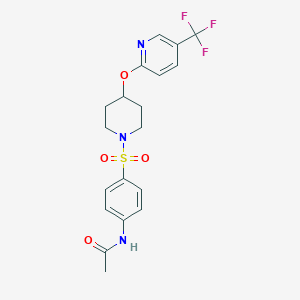
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)
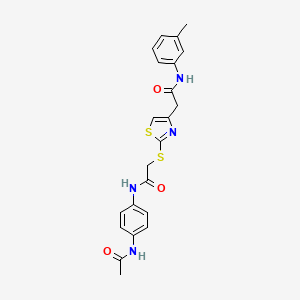
![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)
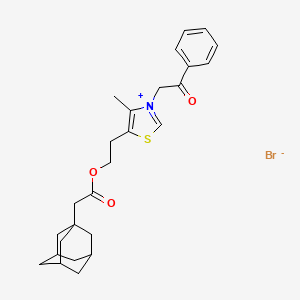

![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)
